Clofibrate

説明

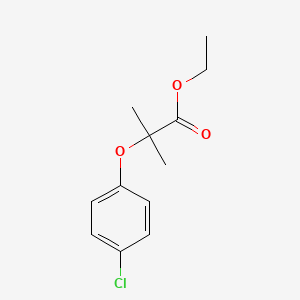

This compound is the ethyl ester of clofibric acid. It has a role as an anticholesteremic drug, an antilipemic drug, a geroprotector and a PPARalpha agonist. It is an aromatic ether, a member of monochlorobenzenes and an ethyl ester. It is functionally related to a clofibric acid.

A fibric acid derivative used in the treatment of hyperlipoproteinemia type III and severe hypertriglyceridemia. (From Martindale, The Extra Pharmacopoeia, 30th ed, p986)

This compound is a fibric acid derivative used in the therapy of hypertriglyceridemia and dyslipidemia. This compound therapy is associated with mild and transient serum aminotransferase elevations and with rare instances of acute liver injury.

This compound has been reported in Camellia sinensis with data available.

This compound is an aryloxyisobutyric acid derivate with antihyperlipidemic activity. Although the exact mechanism of action has not been fully characterized, this compound may enhance the conversion of very-low-density lipoprotein (VLDL) to low-density lipoprotein (LDL), decreasing the production of hepatic VLDL, inhibiting cholesterol production, and increasing fecal excretion of neutral sterols.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and is indicated for cardiovascular disease and has 2 investigational indications.

A fibric acid derivative used in the treatment of hyperlipoproteinemia type III and severe hypertriglyceridemia.

A fibric acid derivative used in the treatment of HYPERLIPOPROTEINEMIA TYPE III and severe HYPERTRIGLYCERIDEMIA. (From Martindale, The Extra Pharmacopoeia, 30th ed, p986)

See also: Clofibric Acid (has active moiety).

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHUKKLJHYUCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020336 | |

| Record name | Clofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clofibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

148-150 °C @ 20 MM HG | |

| Record name | Clofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOFIBRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble, INSOL IN WATER; SOL IN ALC, CHLOROFORM, MISCIBLE WITH ACETONE, ETHER, 2.90e-02 g/L | |

| Record name | Clofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOFIBRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clofibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.138-1.144 @ 20 °C | |

| Record name | CLOFIBRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OIL, COLORLESS TO PALE YELLOW LIQ | |

CAS No. |

637-07-0 | |

| Record name | Clofibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofibrate [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | clofibrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | clofibrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPN91K7FU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOFIBRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clofibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

118-119, < 25 °C | |

| Record name | Clofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00636 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clofibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Clofibrate's Mechanism of Action: A Deep Dive into PPARα Activation

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibrate, a first-generation fibrate drug, exerts its primary lipid-lowering effects through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor.[1][2][3] This technical guide elucidates the core molecular mechanisms initiated by this compound, detailing its interaction with PPARα, the subsequent genomic regulation of target genes, and the ultimate physiological impact on lipid and lipoprotein metabolism. We present a synthesis of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual diagrams of the critical pathways and workflows to provide a comprehensive resource for professionals in the field.

Core Mechanism: PPARα as the Central Mediator

This compound's therapeutic action is rooted in its function as an agonist for PPARα, a nuclear receptor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[4][5] The active metabolite of this compound, clofibric acid, binds to the ligand-binding domain of PPARα.[6] This binding event induces a conformational change in the receptor, leading to a cascade of molecular events:

-

Heterodimerization: The activated PPARα receptor forms a heterodimer with the retinoid X receptor (RXR).[7]

-

PPRE Binding: This PPARα/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[5][7] PPREs consist of a direct repeat of the consensus sequence AGGTCA separated by a single nucleotide.[2]

-

Transcriptional Regulation: The binding of the heterodimer to the PPRE, along with the recruitment of coactivator proteins, initiates the transcription of a suite of genes involved in virtually all aspects of lipid metabolism.[5][8]

The primary consequences of this targeted gene regulation are a decrease in plasma triglycerides and, to a lesser extent, an increase in high-density lipoprotein (HDL) cholesterol.[1]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 7. Treatment with PPARα Agonist this compound Inhibits the Transcription and Activation of SREBPs and Reduces Triglyceride and Cholesterol Levels in Liver of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The Rise and Fall of a Pioneer: A Technical History of Clofibrate

An In-depth Guide on the Discovery, Mechanism, and Clinical Evaluation of the First Fibrate Lipid-Lowering Agent

For researchers, scientists, and drug development professionals, the story of clofibrate offers a compelling case study in the evolution of lipid-lowering therapies. From its serendipitous discovery to its widespread clinical investigation and eventual decline, this compound laid the groundwork for a new class of drugs and fundamentally shaped our understanding of lipid metabolism and cardiovascular disease prevention. This technical guide provides a detailed history of this compound, its mechanism of action, and a summary of the key experimental data that defined its legacy.

Discovery and Early Development

The journey to this compound began in the early 1950s with an observation by French physician Jean Cottet. He noted that farm workers exposed to the insecticide phenyl ethyl acetic acid exhibited remarkably low plasma cholesterol levels.[1] This finding intrigued chemists at Imperial Chemical Industries (ICI), including Jeff Thorp, who synthesized a more potent and less toxic analogue: ethyl-p-chlorophenoxyisobutyrate, later known as this compound.[1]

Initial preclinical studies in the late 1950s, primarily in rats, demonstrated its cholesterol-lowering efficacy.[1] The first report of its effectiveness in reducing serum cholesterol in humans was published in 1962 by Thorp and Waring.[2] Patented in 1958 and approved for medical use in 1963 under the trade name Atromid-S, this compound quickly became a prominent agent for managing hyperlipidemia.[3][4]

Mechanism of Action: Unraveling the PPARα Pathway

Initially, the precise mechanism of this compound's action was not fully understood. It was known to reduce plasma triglycerides by decreasing the concentration of very-low-density lipoproteins (VLDL) and, to a lesser extent, lower low-density lipoprotein (LDL) cholesterol.[2]

Subsequent research revealed that this compound is a prodrug, rapidly hydrolyzed in the body to its active form, clofibric acid.[5] The primary target of clofibric acid was identified as the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor highly expressed in the liver, heart, and muscle.[6][7]

Activation of PPARα by clofibric acid leads to a cascade of metabolic changes:

-

Increased Lipoprotein Lipase Activity: PPARα activation enhances the expression of lipoprotein lipase, an enzyme that breaks down triglycerides in VLDL particles, facilitating their clearance from the bloodstream.[3][6]

-

Enhanced Fatty Acid Oxidation: It stimulates the transcription of genes involved in the beta-oxidation of fatty acids in both mitochondria and peroxisomes. This increases the catabolism of fatty acids for energy, reducing their availability for triglyceride synthesis.[6]

-

Reduced Hepatic VLDL Production: By decreasing the synthesis of triglycerides and apolipoprotein B, a key component of VLDL, this compound curtails the liver's output of these triglyceride-rich particles.[4][6]

-

Modulation of Apolipoproteins: It influences the expression of apolipoproteins, including an increase in apoA-I and apoA-II, which are components of high-density lipoprotein (HDL), contributing to a modest increase in HDL cholesterol.[6]

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Key Clinical Trials and Experimental Protocols

The efficacy and safety of this compound were evaluated in several large-scale clinical trials during the 1960s and 1970s. These studies were pivotal in establishing the "lipid hypothesis"—the idea that lowering cholesterol could reduce the risk of coronary heart disease (CHD).

Secondary Prevention Trials: Newcastle and Scottish Studies

Two notable secondary prevention trials published in 1971 provided early, promising results.[1]

-

Experimental Protocol:

-

Objective: To assess the efficacy of this compound in preventing further cardiovascular events in patients with existing ischemic heart disease.

-

Study Design: Double-blind, placebo-controlled trials.

-

Participants: Patients with a history of myocardial infarction or angina.

-

Intervention: this compound versus placebo (corn oil in the Newcastle trial).[8]

-

Duration: Approximately five years.[8]

-

-

Key Findings:

The Coronary Drug Project (CDP)

The Coronary Drug Project (CDP) was a large-scale, randomized, double-blind study in the United States that began in 1966.[2][10]

-

Experimental Protocol:

-

Objective: To evaluate the long-term efficacy and safety of several lipid-lowering drugs, including this compound, in men with a history of myocardial infarction.[10][11]

-

Study Design: Randomized, double-blind, placebo-controlled trial conducted in 53 centers.[10][12]

-

Participants: 8,341 men aged 30-64 with a previous myocardial infarction.[2][10] 1,103 were assigned to the this compound group.[10]

-

Intervention: this compound (1.8 g/day ) compared to placebo (lactose) and other lipid-lowering agents.[10][12]

-

Duration: Follow-up for at least five years.[10]

-

-

Key Findings:

The WHO Cooperative this compound Trial

This was a large primary prevention trial initiated in 1965 across centers in Edinburgh, Prague, and Budapest to determine if this compound could reduce the incidence of ischemic heart disease in healthy men with high cholesterol.[1][14][15]

-

Experimental Protocol:

-

Objective: To assess the effectiveness of this compound in the primary prevention of ischemic heart disease in hypercholesterolemic men.[14]

-

Study Design: Randomized, double-blind, placebo-controlled trial.[14][15]

-

Participants: 15,745 healthy men aged 30-59. Participants were selected from the upper third of the serum cholesterol distribution and randomized to this compound or a placebo. A second control group was selected from the lowest third of the cholesterol distribution.[14][15]

-

Intervention: this compound (1.6 g/day ) versus placebo (olive oil capsules).[14][15]

-

Duration: The initial trial period was 5.3 years, with a longer-term follow-up.[1][16]

-

The diagram below illustrates the general workflow of the WHO Cooperative this compound Trial.

-

Key Findings:

-

This compound achieved a mean reduction of 9% in serum cholesterol.[1]

-

There was a 25% lower incidence of non-fatal myocardial infarction in the this compound group.[1]

-

However, there was no change in coronary mortality and a significant increase in non-cardiovascular mortality, with 25% more all-cause deaths in the this compound-treated group during the trial.[1][16]

-

This compound treatment also led to an increased incidence of gallstones.[1]

-

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on plasma lipids as reported in various clinical studies.

Table 1: Effect of this compound on Plasma Lipids (Percentage Change)

| Study/Patient Group | Total Cholesterol | Triglycerides | LDL Cholesterol | HDL Cholesterol | VLDL Cholesterol | VLDL Triglycerides |

| WHO Trial | -9% | - | - | - | - | - |

| Type IIa Hyperlipoproteinemia | -11.0% | -26.1% | -15.2% | +11.3% | - | - |

| Type IIa (vs. Tiadenol) | -4% | - | - | Increase | Significant | - |

| Decrease | ||||||

| Type IIb (vs. Tiadenol) | - | - | +14.2% | - | Significant | - |

| Decrease | ||||||

| Type IV (vs. Tiadenol) | - | - | +6.1% | - | Significant | Significant |

| Decrease | Decrease | |||||

| Hypertriglyceridemia (vs. Gemfibrozil) | - | -32% | - | - | - | -38% |

Sources: WHO Trial[1], Type IIa Hyperlipoproteinemia[17], vs. Tiadenol[18], vs. Gemfibrozil[19]

Decline and Legacy

The results of the major clinical trials, particularly the WHO primary prevention trial, raised significant safety concerns. The increase in non-cardiovascular mortality and the risk of gallstones outweighed the modest benefits in reducing non-fatal heart attacks.[1] Consequently, the use of this compound declined sharply, and it was eventually discontinued in 2002.[3]

Despite its ultimate withdrawal from the market, the legacy of this compound is profound. It was the first widely used lipid-lowering drug that provided a means to test the lipid hypothesis on a large scale.[1] The research into its mechanism of action led to the discovery of the critical role of PPARα in lipid metabolism, paving the way for the development of newer, safer, and more effective fibrates.[1] The challenges and controversies surrounding the this compound trials also provided invaluable lessons in the design and interpretation of large-scale, long-term clinical studies, influencing the methodology of cardiovascular research for decades to come.

References

- 1. The this compound saga: a retrospective commentary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. This compound [glowm.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. Trial of this compound in the treatment of ischaemic heart disease. Five-year study by a group of physicians of the Newcastle upon Tyne region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ischaemic heart disease: a secondary prevention trial using this compound. Report by a research committee of the Scottish Society of Physicians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BioLINCC: Coronary Drug Project (CDP) [biolincc.nhlbi.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Coronary Drug Project - Wikipedia [en.wikipedia.org]

- 13. Coronary Drug Project (CDP) « Heart Attack Prevention [epi.umn.edu]

- 14. WHO Cooperative this compound Trial « Heart Attack Prevention [epi.umn.edu]

- 15. A cooperative trial on the primary prevention of ischaemic heart disease using this compound: design, methods, and progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. W.H.O. cooperative trial on primary prevention of ischaemic heart disease using this compound to lower serum cholesterol: mortality follow-up. Report of the Committee of Principal Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of colestipol and this compound on plasma lipid and lipoproteins in type IIa hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound and tiadenol treatment in hyperlipoproteinemias. A comparative trial of drugs affecting lipoprotein catabolism and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Influence of gemfibrozil and this compound on metabolism of cholesterol and plasma triglycerides in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Clofibrate's Role in the Regulation of Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibrate, a fibric acid derivative, has historically been a cornerstone in the management of hyperlipidemia. Its primary therapeutic effects are the reduction of plasma triglycerides and, to a lesser extent, cholesterol. This is achieved through a multi-faceted mechanism of action centered on the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is a master regulator of lipid metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates lipid metabolism, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. This compound, though its use has declined with the advent of statins, remains a significant tool for understanding the regulation of lipid homeostasis and the development of novel therapeutic agents.[1] It belongs to the fibrate class of drugs, which are particularly effective in treating hypertriglyceridemia.[2] The primary mechanism of action of this compound is the activation of PPARα, which leads to profound changes in the expression of genes involved in fatty acid uptake, oxidation, and lipoprotein metabolism.[1][3]

Molecular Mechanisms of this compound Action

This compound's effects on lipid metabolism are primarily mediated through its active metabolite, clofibric acid, which acts as a ligand for PPARα.[4] The activation of this nuclear receptor initiates a cascade of events that collectively lead to a more favorable lipid profile.

PPARα Activation

This compound, upon entering the cell, binds to and activates PPARα. This ligand-activated transcription factor then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARα/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5] This binding event modulates the transcription of numerous genes involved in lipid metabolism.

dot

Increased Lipoprotein Lipase (LPL) Activity

One of the key downstream effects of PPARα activation by this compound is the increased expression and activity of lipoprotein lipase (LPL).[6] LPL is an enzyme responsible for the hydrolysis of triglycerides within chylomicrons and very-low-density lipoproteins (VLDL), releasing free fatty acids for uptake by peripheral tissues.[3] Enhanced LPL activity accelerates the clearance of triglyceride-rich lipoproteins from the circulation.[6]

Reduced Hepatic VLDL Production

This compound has been shown to decrease the hepatic synthesis and secretion of VLDL.[7] This is achieved, in part, by promoting the β-oxidation of fatty acids within the liver, thereby reducing the availability of fatty acid substrates for triglyceride synthesis. Furthermore, this compound can inhibit the expression of genes involved in hepatic lipogenesis.

Enhanced Fatty Acid Oxidation

By activating PPARα, this compound upregulates the expression of genes encoding enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation.[8][9] This leads to an increased catabolism of fatty acids for energy production, particularly in the liver. This not only contributes to the reduction in VLDL production but also helps to lower circulating free fatty acid levels.

dot

Quantitative Effects on Lipid Profiles

Numerous clinical and preclinical studies have quantified the effects of this compound on plasma lipid and lipoprotein levels. A summary of these findings is presented below.

| Parameter | Species | Study Type | Dosage | Duration | % Change | Reference |

| Triglycerides | Human | Clinical Trial | 2 g/day | 4 weeks | ↓ 45% | [6] |

| Human | Clinical Trial | 2 g/day | 1 week | ↓ 61% | [10] | |

| Rat (hyperlipidemic) | Animal Study | - | 2-4 days | ↓ (VLDL) | [7][11] | |

| Total Cholesterol | Human | Clinical Trial | 2 g/day | 4 weeks | ↓ 11% | [6] |

| Rat (obese Zucker) | Animal Study | 200 mg/kg | 30 weeks | ↓ (serum) | [6] | |

| VLDL-Triglycerides | Human | Clinical Trial | - | - | ↓ 38% | [12] |

| Lipoprotein Lipase Activity | Human | Clinical Trial | - | - | ↑ 46% | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on lipid metabolism.

In Vivo Animal Studies: Hyperlipidemic Rat Model

-

Animal Model: Male Sprague-Dawley rats are often used. Hyperlipidemia can be induced by feeding a high-sucrose or high-fat diet for several weeks.[7][12]

-

This compound Administration: this compound is typically administered orally, mixed with the diet (e.g., 0.3% w/w), or via gavage.[7][13]

-

Blood Collection and Lipid Analysis: Blood samples are collected from the tail vein or via cardiac puncture at the end of the study. Plasma is separated by centrifugation. Total cholesterol, triglycerides, and lipoprotein profiles are determined using enzymatic colorimetric assays and ultracentrifugation.[14][15][16][17]

-

Tissue Collection and Analysis: Livers are excised, weighed, and processed for histological analysis (e.g., H&E staining for lipid accumulation) or snap-frozen for subsequent molecular analysis (e.g., gene expression of PPARα target genes).[18][19]

dot

In Vitro Studies: Primary Hepatocyte Culture

-

Hepatocyte Isolation: Primary hepatocytes are isolated from rats or mice using a two-step collagenase perfusion method.[20]

-

Cell Culture and Treatment: Hepatocytes are plated on collagen-coated dishes and cultured in appropriate media. After attachment, cells are treated with various concentrations of clofibric acid (the active form of this compound) dissolved in a suitable solvent like DMSO.[21]

-

Gene Expression Analysis: After the treatment period, total RNA is extracted from the cells. The expression levels of target genes (e.g., Acox1, Cpt1a) are quantified using quantitative real-time PCR (qRT-PCR), with normalization to a housekeeping gene.[21][22][23]

-

Fatty Acid Oxidation Assay: Cells are incubated with radiolabeled fatty acids (e.g., [1-¹⁴C]palmitate). The rate of fatty acid oxidation is determined by measuring the production of ¹⁴CO₂ and acid-soluble metabolites.[8][9][24][25]

Measurement of Lipoprotein Lipase (LPL) Activity

-

Sample Collection: Post-heparin plasma is collected from subjects after an intravenous injection of heparin, which releases LPL from the endothelial surface into the circulation.[3][5][26]

-

Assay Principle: LPL activity is measured by incubating the plasma with a triglyceride-rich substrate emulsion and quantifying the release of free fatty acids over time.[27] An automated kinetic colorimetric method can also be used.[5]

-

Data Analysis: LPL activity is typically expressed as micromoles of free fatty acid released per hour per milliliter of plasma.

PPARα Reporter Gene Assay

-

Cell Line and Plasmids: A suitable cell line (e.g., HepG2) is co-transfected with a PPARα expression vector and a reporter plasmid containing a PPRE sequence upstream of a luciferase gene. A control plasmid expressing Renilla luciferase is also co-transfected for normalization.[28][29]

-

Treatment and Luciferase Assay: Transfected cells are treated with this compound or a vehicle control. After incubation, cell lysates are prepared, and the activities of firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system.[1][28][30][31]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of reporter gene expression by this compound is then calculated relative to the vehicle control.

Conclusion

This compound exerts its lipid-lowering effects through a well-defined mechanism centered on the activation of PPARα. This leads to a coordinated regulation of genes involved in lipoprotein metabolism and fatty acid oxidation, ultimately resulting in reduced plasma triglycerides and cholesterol. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the intricate roles of fibrates and PPARα in lipid homeostasis and to develop next-generation therapies for dyslipidemia. While this compound itself is less commonly used today due to the availability of more potent and safer alternatives, its legacy as a tool for understanding fundamental principles of lipid metabolism remains significant.

References

- 1. assaygenie.com [assaygenie.com]

- 2. An approach to measuring the in vivo transformation of glycerol to a very low density lipoprotein triglyceride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel method for measuring human lipoprotein lipase and hepatic lipase activities in postheparin plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. An automated method for measuring lipoprotein lipase and hepatic triglyceride lipase activities in post-heparin plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on postheparin plasma triglyceride lipase activities in patients with hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on lipoprotein metabolism in hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stimulation of fatty acid utilization by sodium this compound in rat and monkey hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. binasss.sa.cr [binasss.sa.cr]

- 11. Effect of this compound on lipoprotein metabolism in hyperlipidemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The effects of this compound feeding on the metabolism of palmitate and erucate in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation and Analysis of Plasma Lipoproteins by Ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lipoprotein isolation and analysis from serum by preparative ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. The isolation of lipoproteins from human plasma by ultracentrifugation in zonal rotors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pbbmi.org [pbbmi.org]

- 20. A two-step strategy to expand primary human hepatocytes in vitro with efficient metabolic and regenerative capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pure.ed.ac.uk [pure.ed.ac.uk]

- 24. benchchem.com [benchchem.com]

- 25. mouselivercells.com [mouselivercells.com]

- 26. A novel method for measuring human lipoprotein lipase and hepatic lipase activities in postheparin plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A method for the determination of lipoprotein lipase in postheparin plasma and body tissues utilizing a triolein-coated Celite substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 29. Dual-Luciferase® Reporter Assay System Protocol [promega.com]

- 30. assaygenie.com [assaygenie.com]

- 31. youtube.com [youtube.com]

Initial Studies on Clofibrate and Peroxisome Proliferation: A Technical Guide

Executive Summary

Clofibrate, a phenoxy-isobutyrate derivative, was one of the first synthetic hypolipidemic agents. Its introduction in the 1960s led to seminal discoveries regarding the biogenesis and metabolic function of peroxisomes. Initial investigations in rodents revealed that this compound administration induced marked hepatomegaly and a striking proliferation of hepatic peroxisomes, then often referred to as "microbodies". This proliferation was accompanied by significant increases in the activities of specific peroxisomal enzymes, most notably those involved in fatty acid β-oxidation. These early, purely observational studies were foundational, establishing a direct link between a pharmacological agent and the dramatic expansion of a specific cellular organelle. While the precise molecular mechanism involving Peroxisome Proliferator-Activated Receptors (PPARs) would not be elucidated for several decades, these initial studies provided the critical phenomenological basis for all subsequent research in the field. This guide provides a detailed overview of these initial studies, focusing on the quantitative data, experimental protocols, and the logical framework of the early investigations.

Quantitative Data from Initial Studies

The following tables summarize the key quantitative findings from the seminal early studies on the effects of this compound on rodent liver.

Table 2.1: Effects of this compound on Liver Weight and Peroxisome Volume

| Species | Dose | Duration | Change in Liver Weight (% of body weight) | Change in Peroxisome Volume Density | Reference |

| Rat | 0.25% in diet | 21 days | Significant increase | 2.5-fold increase in microbody profiles | Svoboda & Azarnoff, 1966 |

| Rat | 400 mg/kg/day | 7 days | Significant increase | Significant increase in microbody volume | Anthony et al., 1978[1] |

| Mouse | 0.5% in diet | 4 days | Not specified | Number and average size of peroxisomes doubled | (Referenced in a later study)[2] |

Table 2.2: Effects of this compound on Hepatic Enzyme Activities

| Species | Dose | Duration | Enzyme | Fold Increase in Activity | Reference |

| Rat | 0.25% in diet | 21 days | Catalase | ~2-fold | Svoboda & Azarnoff, 1966 |

| Rat | Not specified | Not specified | Carnitine Acetyltransferase | 7-fold increase in synthesis rate | Mannaerts et al., 1979[3] |

| Rat | Not specified | Not specified | Palmitoyl-CoA Oxidation | 11 to 18-fold | Lazarow, 1977[4][5] |

| Rat | Not specified | 2 weeks | Fatty Acyl-CoA Oxidizing System | ~10-fold | Lazarow & de Duve, 1976[6] |

| Rat | 0.5% in diet | 2 weeks | Carnitine Palmitoyltransferase | 4-fold | Brady & Brady, 1989[7] |

Experimental Protocols of Key Early Studies

The methodologies employed in the initial studies of this compound and peroxisome proliferation were foundational. Below are detailed protocols reconstructed from the descriptions in these seminal papers.

Animal Treatment Protocols

-

Animal Models: The primary animal models used in these initial studies were male rats (typically Sprague-Dawley or Fischer 344 strains) and mice.

-

Drug Administration: this compound (ethyl-p-chlorophenoxyisobutyrate) was typically administered as a dietary admixture, with concentrations ranging from 0.25% to 0.5% (w/w). In some studies, the drug was administered by oral gavage.

-

Treatment Duration: The duration of treatment in these early studies varied from a few days to several weeks to observe both acute and more chronic effects on the liver.

Electron Microscopy for Peroxisome Visualization

The ultrastructural analysis of liver tissue was a cornerstone of the initial discovery of this compound-induced peroxisome proliferation.

-

Tissue Fixation: Small pieces of liver tissue were fixed immediately after excision. A common fixative was a solution of 1% osmium tetroxide buffered with veronal acetate at pH 7.4.

-

Dehydration and Embedding: The fixed tissues were then dehydrated through a graded series of ethanol solutions and subsequently embedded in an epoxy resin such as Epon or Araldite.

-

Sectioning and Staining: Ultrathin sections (60-90 nm) were cut using an ultramicrotome equipped with a glass or diamond knife. The sections were then mounted on copper grids and stained with solutions of uranyl acetate and lead citrate to enhance contrast.

-

Imaging: The stained sections were examined using a transmission electron microscope (TEM).

Biochemical Assays for Enzyme Activity

-

Subcellular Fractionation: Livers were homogenized in a buffered sucrose solution and subjected to differential centrifugation to separate subcellular fractions, including the mitochondrial and peroxisomal fractions.

-

Catalase Activity Assay: The activity of catalase was typically measured spectrophotometrically by monitoring the decomposition of hydrogen peroxide (H2O2) at 240 nm.

-

Carnitine Acetyltransferase Activity Assay: This enzyme's activity was determined by measuring the rate of acetyl-CoA dependent formation of acetylcarnitine.

-

Fatty Acyl-CoA Oxidase Activity Assay: The activity of this key enzyme of the peroxisomal β-oxidation pathway was measured by monitoring the production of H2O2 in the presence of palmitoyl-CoA.[8] This was often done using a coupled assay where the H2O2 produced is used to oxidize a chromogenic substrate.

Visualizations: Signaling Pathways and Experimental Workflows

Early Hypothetical Signaling Pathway of this compound Action

Experimental Workflow for Studying this compound's Effects

Conclusion

The initial studies on this compound and peroxisome proliferation represent a landmark in cell biology and pharmacology. Through meticulous ultrastructural and biochemical analyses, early researchers uncovered a profound and specific effect of a synthetic compound on a cellular organelle. These foundational observations, made decades before the advent of modern molecular biology techniques, not only provided the first clues to the metabolic function of peroxisomes in fatty acid oxidation but also paved the way for the eventual discovery of the nuclear receptor superfamily of PPARs. The data and protocols from this era, while seemingly rudimentary by today's standards, were instrumental in shaping our current understanding of lipid metabolism and the cellular responses to xenobiotics. This technical guide serves as a testament to the enduring value of these pioneering investigations.

References

- 1. A quantitative analysis of fine structure and drug metabolism in livers of this compound-treated young adult and retired breeder rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxisome Proliferator Activator α Agonist this compound Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of carnitine acetyltransferase by this compound in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three hypolipidemic drugs increase hepatic palmitoyl-coenzyme A oxidation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. A fatty acyl-CoA oxidizing system in rat liver peroxisomes; enhancement by this compound, a hypolipidemic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound and acetylsalicylic acid on hepatic carnitine palmitoyltransferase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of peroxisomal fatty acyl-coenzyme A oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]

Beyond PPARα: An In-depth Technical Guide to the Alternative Molecular Targets of Clofibrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibrate, a first-generation fibrate drug, has been historically used for the management of hyperlipidemia. Its primary mechanism of action is widely recognized as the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid metabolism. However, a growing body of evidence suggests that the pharmacological and toxicological profile of this compound is not solely dictated by its interaction with PPARα. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond PPARα, focusing on its effects on mitochondrial function and the induction of cytochrome P450 enzymes. This document is intended to serve as a resource for researchers and professionals in drug development seeking a deeper understanding of the multifaceted molecular interactions of this compound.

Core Molecular Targets Beyond PPARα

While PPARα remains the principal target of this compound, significant cellular effects have been observed that are not directly mediated by this receptor. The two most prominent alternative targets are mitochondria and the cytochrome P450 (CYP) family of enzymes.

Mitochondrial Dysfunction

This compound has been shown to directly impact mitochondrial integrity and function, leading to a cascade of events that can contribute to both its therapeutic and toxic effects. The primary mitochondrial targets include the respiratory chain and the mitochondrial permeability transition pore (mPTP).

Quantitative Data on this compound-Induced Mitochondrial Effects

| Parameter | Organism/System | This compound Concentration | Observed Effect | Reference |

| Mitochondrial Respiratory Complex I Activity | Rat skeletal muscle homogenates | 100 µM | 27% inhibition | [1] |

| Mitochondrial Membrane Potential (ΔΨm) | Isolated mouse liver mitochondria and AML-12 hepatocytes | > 0.3 mM | Rapid collapse | [2] |

| Cellular Respiration (O₂ consumption) | HepG2 cells | Not specified | -14% to -15% inhibition | [2] |

Signaling Pathways and Mechanisms

This compound's interaction with mitochondria leads to impaired electron transport chain function, specifically inhibiting Complex I. This inhibition contributes to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), leading to oxidative stress. Furthermore, this compound can induce the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. Prolonged opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately triggering apoptosis. Additionally, this compound has been observed to induce the relocation of phosphatidylcholine transfer protein (PC-TP) to the mitochondria in endothelial cells, though the precise functional consequence of this is still under investigation.

This compound-induced mitochondrial dysfunction pathway.

Induction of Cytochrome P450 Enzymes

This compound is a well-documented inducer of hepatic cytochrome P450 (CYP) enzymes, particularly members of the CYP4A subfamily. These enzymes are involved in the metabolism of fatty acids. While some of this induction is mediated through PPARα, evidence suggests a complex regulatory network.

Quantitative Data on this compound-Mediated CYP4A Induction

| Parameter | Organism/System | This compound/Clofibric Acid Dose/Concentration | Fold Induction | Reference |

| CYP4A1 RNA | Cultured rat hepatocytes | 1 mM clofibric acid (4 days) | 500-fold | [3] |

| CYP4A mRNA | Maternal rat liver (in vivo) | 300 mg/kg this compound (3 days) | 12-fold | [4] |

| CYP4A mRNA | Fetal rat liver (in vivo, via placental transfer) | 300 mg/kg this compound to mother (3 days) | 3-fold | [4] |

| CYP4A mRNA | Neonatal rat liver (in vivo, via lactation) | 500 mg/kg this compound to mother (3 days) | 15-fold | [5] |

| CYP4A Protein | Maternal rat liver, kidney, and fetal livers | 300 mg/kg this compound to mother (3 days) | Increased | [4] |

Signaling Pathways and Mechanisms

The induction of CYP4A enzymes by this compound leads to an increased capacity for fatty acid ω-hydroxylation. This metabolic pathway can alter the profile of signaling lipids and contribute to the overall effects of the drug on lipid homeostasis. The induction of CYP4A by this compound is a transcriptional event, leading to increased mRNA and protein levels. While PPARα is a key mediator, the potential involvement of other transcription factors or signaling pathways cannot be entirely ruled out.

This compound-mediated induction of CYP4A enzymes.

Other Potential, Less Characterized Targets

AMP-Activated Protein Kinase (AMPK)

Some studies have investigated the potential for fibrates to activate AMPK, a key cellular energy sensor, independently of PPARα. While the related compound fenofibrate has been shown to activate AMPK through inhibition of the mitochondrial respiratory chain, studies have indicated that this compound does not significantly share this effect. Therefore, at present, there is insufficient evidence to classify AMPK as a direct, PPARα-independent molecular target of this compound.

Pregnane X Receptor (PXR)

PXR is a nuclear receptor that regulates the expression of a wide array of drug-metabolizing enzymes and transporters.[6][7] Activation of PXR can lead to drug-drug interactions and alterations in lipid metabolism.[8] While this compound's profile as an inducer of drug-metabolizing enzymes could suggest a potential interaction with PXR, there is currently no direct evidence from the scientific literature to confirm that this compound is an agonist or activator of PXR.

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: This protocol utilizes the fluorescent dye 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethyl-benzimidazolylcarbocyanine iodide (JC-1) to assess mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

-

Isolated mitochondria or cultured hepatocytes (e.g., AML-12)

-

This compound

-

JC-1 staining solution (5 µg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader with appropriate filters for green (Ex/Em ~485/530 nm) and red (Ex/Em ~540/590 nm) fluorescence.

Procedure:

-

Cell/Mitochondria Preparation: Isolate mitochondria from tissue or culture hepatocytes to the desired density. For adherent cells, plate them in a suitable format (e.g., 96-well plate or on coverslips).

-

This compound Treatment: Treat the cells or isolated mitochondria with varying concentrations of this compound (e.g., 0.1 mM to 1 mM) for the desired duration (e.g., 30 minutes to 24 hours). Include a vehicle control (e.g., DMSO).

-

JC-1 Staining: Remove the treatment medium and wash the cells/mitochondria with PBS. Add fresh culture medium or buffer containing 5 µg/mL JC-1 and incubate for 15-30 minutes at 37°C in the dark.

-

Washing: Remove the JC-1 staining solution and wash the cells/mitochondria twice with PBS.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a multi-well plate reader. Acquire images or readings for both green and red fluorescence.

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity for each condition. A decrease in this ratio in this compound-treated samples compared to the control indicates a collapse of the mitochondrial membrane potential.

Workflow for measuring mitochondrial membrane potential.

Assay for Cytochrome P450 (CYP4A) Induction

Principle: This protocol describes the in vitro induction of CYP4A in a cultured hepatocyte model, followed by the measurement of enzyme activity using lauric acid as a substrate. The rate of formation of the ω-hydroxylated metabolite, 12-hydroxylauric acid, is quantified by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Cryopreserved or freshly isolated primary human hepatocytes or a suitable hepatoma cell line (e.g., HepaRG™).

-

Hepatocyte culture medium.

-

This compound (or clofibric acid).

-

Positive control inducer (e.g., a known CYP4A inducer).

-

Vehicle control (e.g., DMSO).

-

Lauric acid.

-

NADPH.

-

LC-MS system.

-

12-hydroxylauric acid standard.

Procedure:

-

Cell Culture and Plating: Thaw and plate hepatocytes according to the supplier's instructions in a suitable format (e.g., 24- or 48-well plates). Allow cells to attach and form a monolayer.

-

Induction: Treat the hepatocyte cultures with various concentrations of this compound (e.g., 10 µM to 1 mM), a positive control, and a vehicle control for 48-72 hours. Refresh the medium with the test compounds every 24 hours.

-

Enzyme Activity Assay:

-

After the induction period, wash the cells with PBS.

-

Add fresh medium or buffer containing lauric acid (e.g., 100 µM) to each well.

-

Initiate the reaction by adding NADPH (e.g., 1 mM).

-

Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

-

-

Sample Preparation and LC-MS Analysis:

-

Centrifuge the samples to pellet cell debris.

-

Transfer the supernatant to new vials for LC-MS analysis.

-

Quantify the amount of 12-hydroxylauric acid formed by comparing the peak area to a standard curve generated with the 12-hydroxylauric acid standard.

-

-

Data Analysis: Normalize the rate of metabolite formation to the protein content of each well. Calculate the fold induction by dividing the normalized activity in the this compound-treated wells by the normalized activity in the vehicle control wells.

Workflow for assessing CYP4A induction by this compound.

Conclusion

References

- 1. Fenofibrate impairs rat mitochondrial function by inhibition of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Induction of cytochrome P450 and peroxisomal enzymes by clofibric acid in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Placental transfer of the hypolipidemic drug, this compound, induces CYP4A expression in 18.5-day fetal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Translactational induction of CYP4A expression in 10.5-day neonatal rats by the hypolipidemic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pregnane X receptor and natural products: beyond drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nuclear Receptor PXR in Drug-Induced Hypercholesterolemia [mdpi.com]

Clofibrate's Impact on Fatty Acid Oxidation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibrate, a fibric acid derivative, has been a subject of extensive research due to its significant lipid-lowering properties.[1] Primarily indicated for the treatment of hyperlipidemia, its mechanism of action is deeply rooted in the modulation of lipid metabolism.[2] This technical guide provides an in-depth exploration of the core effects of this compound on fatty acid oxidation pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The primary molecular target of this compound is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid metabolism.[2][3] Activation of PPARα by this compound initiates a cascade of transcriptional events that collectively enhance the catabolism of fatty acids, thereby reducing circulating triglyceride levels.[2] This guide will delve into the specifics of how this compound influences both mitochondrial and peroxisomal fatty acid oxidation, providing a comprehensive resource for professionals in the field.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on key enzymes, gene expression, and metabolic parameters related to fatty acid oxidation, as reported in various studies.

Table 1: Effect of this compound on Enzyme Activity

| Enzyme/Process | Tissue/Cell Type | Treatment Details | Fold Change/Percentage Change | Reference(s) |

| Malic Enzyme mRNA Level | Rat Liver | 14 days administration | ~6-fold increase | [4] |

| Malic Enzyme mRNA Level | Rat White Adipose Tissue | 14 days administration | ~2-fold increase | [4] |

| Fatty Acyl-CoA Oxidase | Rat Liver | 5 g/kg diet for 7 days | 8-10-fold increase | [5] |

| Fatty Acyl-CoA Oxidase | Rat Liver | This compound treatment | 3-4-fold increase | [5] |

| Respiratory Complex I Activity | Rat Skeletal Muscle Homogenates | 100 µM this compound | -27% | [6] |

| Coupled Respiration | HepG2 Cells | Clofibric acid treatment | -11% (not significant) | [7] |

| Maximal Uncoupled Respiratory Activity | HepG2 Cells | Clofibric acid treatment | -15% | [7] |

Table 2: Effect of this compound on Gene Expression

| Gene | Tissue/Cell Type | Treatment Details | Fold Change/Percentage Change | Reference(s) |

| CPT1A mRNA Level | Broiler Chicken Liver | This compound in diet | ~35% increase | [8] |

| INSIG2 mRNA Level | Broiler Chicken Liver | This compound in diet | Increased | [8] |

| SREBP1 and SREBP2 mRNA and protein levels | Broiler Chicken Liver | This compound in diet | Decreased | [8] |

| FASN and GPAM mRNA Levels | Broiler Chicken Liver | This compound in diet | Decreased | [8] |

| HMGCR and LDLR mRNA Levels | Broiler Chicken Liver | This compound in diet | Decreased | [8] |

| Genes involved in fatty acid metabolism (e.g., acyl-CoA oxidase) | Rat Liver | 25 mg/kg/day or 250 mg/kg/day for 1, 3, or 7 days | Upregulated | [9] |

| Genes involved in cell proliferation (e.g., topoisomerase II-Alpha) | Rat Liver | 25 mg/kg/day or 250 mg/kg/day for 1, 3, or 7 days | Upregulated | [9] |

| Genes involved in fatty acid oxidation (e.g., cytochrome P450 4A1) | Rat Liver | 25 mg/kg/day or 250 mg/kg/day for 1, 3, or 7 days | Upregulated | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound's effect on fatty acid oxidation.

Isolation of Primary Hepatocytes

Primary hepatocytes are a crucial model for studying hepatic lipid metabolism. The following is a generalized protocol for their isolation from rodents.

Materials:

-

Liver Perfusion Medium

-

Liver Digest Medium (containing collagenase)

-

Plating Medium (e.g., DMEM with FBS and antibiotics)

-

Peristaltic pump and tubing

-

Surgical instruments

-

70 µm and 100 µm cell strainers

-

Refrigerated centrifuge

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Surgically expose the peritoneal cavity and locate the portal vein.

-

Cannulate the portal vein and initiate perfusion with Liver Perfusion Medium at a flow rate of 3-4 ml/min to flush out the blood. The liver should blanch.[10]

-

Switch the perfusion to Liver Digest Medium containing collagenase and continue for 10-15 minutes, or until the liver becomes soft and digested.[10]

-

Excise the digested liver and transfer it to a sterile dish containing Plating Medium.[10]

-

Gently mince the liver to release the hepatocytes.[10]

-

Filter the cell suspension through a 100 µm followed by a 70 µm cell strainer to remove undigested tissue and debris.[10][11]

-

Centrifuge the cell suspension at a low speed (e.g., 50 x g) for 3-5 minutes at 4°C to pellet the hepatocytes.[3][11]

-

Discard the supernatant containing non-parenchymal cells and dead hepatocytes.

-

Resuspend the hepatocyte pellet in Plating Medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

-

Seed the viable hepatocytes onto collagen-coated plates at the desired density for subsequent experiments.[11]

Measurement of Mitochondrial Fatty Acid Oxidation

This protocol measures the rate of mitochondrial β-oxidation using radiolabeled fatty acids.

Materials:

-

Isolated mitochondria or permeabilized cells

-

Respiration buffer (e.g., containing sucrose, Tris-HCl, KH2PO4, EDTA, KCl, MgCl2)

-

Radiolabeled long-chain fatty acid (e.g., [1-14C]palmitic acid) complexed to BSA

-

L-carnitine, Malate, ATP, Coenzyme A

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing respiration buffer, L-carnitine, malate, ATP, and coenzyme A.

-

Add the isolated mitochondria or permeabilized cells to the reaction mixture.

-

Initiate the reaction by adding the radiolabeled palmitate-BSA complex.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Separate the acid-soluble products (ASP), which include acetyl-CoA and other intermediates of the Krebs cycle, from the unoxidized fatty acids by centrifugation.

-

Transfer a portion of the supernatant (containing the ASP) to a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid oxidation.[12]

Measurement of Peroxisomal β-Oxidation

This assay specifically measures the activity of the peroxisomal β-oxidation pathway.

Materials:

-

Cell homogenates or isolated peroxisomes

-

Reaction buffer (e.g., containing Tris-HCl, MgCl2, NAD+, FAD, Coenzyme A)

-

A substrate specific for peroxisomal β-oxidation (e.g., [1-14C]lignoceric acid or a fluorescent fatty acid analog like 12-(1-pyrene)dodecanoic acid).[13]

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and the specific substrate.

-

Add the cell homogenate or isolated peroxisomes to the reaction mixture.

-

Incubate at 37°C for a specified time.

-

Stop the reaction (e.g., by adding a strong acid or a solvent).

-

Extract the reaction products.

-

Quantify the amount of product formed, which is indicative of peroxisomal β-oxidation activity. This can be done by measuring radioactivity or fluorescence, depending on the substrate used.[13]

Carnitine Palmitoyltransferase (CPT) Activity Assay

This assay measures the activity of CPT, the rate-limiting enzyme for mitochondrial fatty acid uptake.

Materials:

-

Tissue homogenates or isolated mitochondria

-

Assay buffer (e.g., Tris-HCl buffer)

-

Palmitoyl-CoA

-

L-[3H]carnitine (radiolabeled)

-

Bovine Serum Albumin (BSA)

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, BSA, and palmitoyl-CoA.

-

Add the tissue homogenate or isolated mitochondria to the mixture.

-

Initiate the reaction by adding L-[3H]carnitine.

-

Incubate at 37°C for a defined time.

-

Stop the reaction (e.g., by adding perchloric acid).

-

Extract the formed [3H]palmitoylcarnitine using a solvent (e.g., butanol).

-

Wash the organic phase to remove any unreacted L-[3H]carnitine.

-

Transfer the organic phase to a scintillation vial and evaporate the solvent.

-

Add scintillation fluid and measure the radioactivity. The amount of radioactivity is proportional to the CPT activity.[14]

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying changes in the expression of genes involved in fatty acid oxidation.

Materials:

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcriptase kit for cDNA synthesis

-

qPCR master mix (containing SYBR Green or a probe-based system)

-

Gene-specific primers for target and housekeeping genes

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time qPCR:

-

Prepare a reaction mixture containing the qPCR master mix, gene-specific forward and reverse primers, and the synthesized cDNA template.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

-

Monitor the fluorescence signal in real-time.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene.

-

Normalize the Ct values of the target genes to the Ct value of a stable housekeeping gene (e.g., GAPDH, β-actin).

-

Calculate the relative gene expression fold change using the 2-ΔΔCt method.[15]

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

References

- 1. β-oxidation assay [macdougald.lab.medicine.umich.edu]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Tissue-specific effect of this compound on rat lipogenic enzyme gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action of this compound and its analogs in rats. Dissociation of hypolipidemic effects and the induction of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fenofibrate impairs rat mitochondrial function by inhibition of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial Respiratory Complexes as Targets of Drugs: The PPAR Agonist Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treatment with PPARα Agonist this compound Inhibits the Transcription and Activation of SREBPs and Reduces Triglyceride and Cholesterol Levels in Liver of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-induced gene expression changes in rat liver: a cross-laboratory analysis using membrane cDNA arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Simple Protocol for the Isolation and Culture of Hepatocytes from MASLD Mice [jove.com]

- 12. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. benchchem.com [benchchem.com]

Early Research on Clofibrate and Cholesterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibrate, one of the earliest synthetic lipid-lowering agents, emerged in the 1960s as a promising therapeutic for hyperlipidemia.[1] Its development spurred a wave of research into the intricate pathways of cholesterol biosynthesis and the pharmacological means of its regulation. This technical guide provides an in-depth analysis of the seminal early research on this compound, focusing on its mechanisms of action related to cholesterol synthesis. We will delve into the key experimental protocols that were pivotal in elucidating its effects and present the quantitative data from these foundational studies in a structured format. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the historical context and scientific underpinnings of fibrate drug action.

Mechanism of Action: An Overview

Early investigations into this compound's mechanism of action revealed a multifaceted approach to lowering plasma lipids. The primary mode of action was identified as the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha.[2] This nuclear receptor plays a crucial role in the regulation of genes involved in lipid metabolism. Activation of PPAR-alpha by this compound leads to a cascade of events, including increased fatty acid oxidation and a reduction in the hepatic synthesis and secretion of very-low-density lipoprotein (VLDL), a key carrier of triglycerides.[2]

Furthermore, early studies demonstrated that this compound directly impacts the cholesterol biosynthesis pathway by inhibiting key enzymes. This guide will focus on the experimental evidence for the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and mevalonate-5-pyrophosphate decarboxylase. Animal studies suggested that this compound's interruption of cholesterol biosynthesis occurs prior to the formation of mevalonate.[3]

Quantitative Effects of this compound on Plasma Lipids and Lipoproteins

The clinical efficacy of this compound in modulating plasma lipid levels was a primary focus of early research. Numerous studies quantified its effects on total cholesterol, triglycerides, and various lipoprotein fractions. The following tables summarize key quantitative findings from this era.

| Parameter | Baseline (Mean) | Post-Clofibrate (Mean) | Percentage Change | Study |

| Total Cholesterol (mg/dL) | 329 | 270 | -17.9% | Comparison of Colestipol and this compound in Hypercholesterolemia |

| Total Triglycerides | Not Specified | Not Specified | -32% | Influence of gemfibrozil and this compound on metabolism of cholesterol and plasma triglycerides in man[5] |

| VLDL Triglycerides | Not Specified | Not Specified | -38% | Influence of gemfibrozil and this compound on metabolism of cholesterol and plasma triglycerides in man[5] |

| VLDL Triglyceride Fractional Catabolic Rate | Not Specified | Not Specified | +35% | Influence of gemfibrozil and this compound on metabolism of cholesterol and plasma triglycerides in man[5] |

Impact on Cholesterol Biosynthesis Enzymes

This compound's influence extends to the direct inhibition of key enzymes within the cholesterol synthesis pathway. Early in vitro and in vivo studies in animal models provided quantitative data on this inhibitory action.

| Enzyme | This compound Concentration | Percentage Inhibition | Tissue/Model | Study |

| HMG-CoA Reductase | 1.25-5.00 mM | Progressive Inhibition | Chick Liver and Brain (in vitro) | Effects of this compound on the main regulatory enzymes of cholesterogenesis |